Suzuki Coupling Yield vs. 5-Bromo Regioisomer
In a direct head-to-head comparison under identical Suzuki-Miyaura coupling conditions (1.2 equiv phenylboronic acid, 2 mol% Pd(PPh3)4, 2M Na2CO3, DME/EtOH, 80°C, 4h), 4-bromo-3H-benzofuran-2-one achieved an isolated yield of 86% for the 4-arylated product, whereas the 5-bromo-3H-benzofuran-2-one regioisomer gave only 63% yield under the same conditions [1]. The quantified difference is a 23% absolute yield advantage (86% vs. 63%).
| Evidence Dimension | Isolated yield of arylated product after Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | 86% |
| Comparator Or Baseline | 5-Bromo-3H-benzofuran-2-one: 63% |
| Quantified Difference | +23% (absolute) |
| Conditions | 1.2 equiv PhB(OH)2, 2 mol% Pd(PPh3)4, 2M Na2CO3, DME/EtOH (1:1), 80°C, 4h, argon atmosphere |
Why This Matters
For medicinal chemistry libraries requiring high-yielding arylation, selecting the 4-bromo regioisomer reduces purification losses and increases throughput per batch.
- [1] Kumar, S.; et al. Regiochemical Influence on Suzuki Coupling Rates in Halogenated Benzofuranones. Eur. J. Org. Chem. 2018, 32, 4456-4463. DOI: 10.1002/ejoc.201800765 View Source
